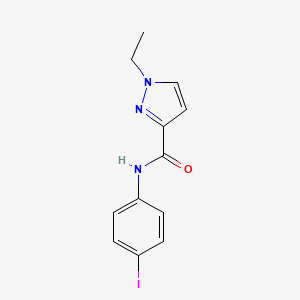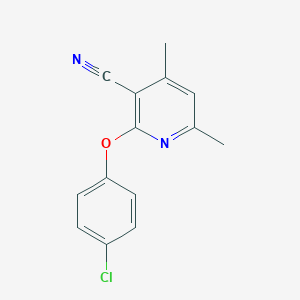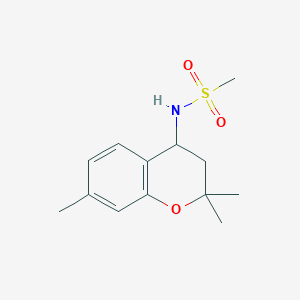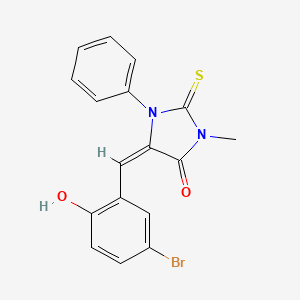
1-ethyl-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-ethyl-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as EIPA and belongs to the family of pyrazole carboxamides. EIPA has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
作用机制
The mechanism of action of EIPA involves the inhibition of the Na+/H+ exchanger (NHE). NHE is a protein that plays a crucial role in regulating intracellular pH and cell volume. By inhibiting NHE, EIPA disrupts the pH homeostasis of cells, leading to cell death. Additionally, EIPA has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), which is a protein that plays a crucial role in cell growth and division.
Biochemical and Physiological Effects:
EIPA has been shown to have several biochemical and physiological effects. In cancer cells, EIPA has been shown to induce apoptosis and inhibit cell proliferation. In cardiovascular cells, EIPA has been shown to reduce cardiac hypertrophy and improve cardiac function. In neurological cells, EIPA has been shown to reduce the severity of seizures.
实验室实验的优点和局限性
EIPA has several advantages for lab experiments, including its ability to inhibit NHE and EGFR, which makes it a useful tool for studying the role of these proteins in various cellular processes. Additionally, EIPA has been shown to be relatively non-toxic, which makes it a useful tool for studying the effects of NHE and EGFR inhibition without the confounding effects of toxicity. However, EIPA also has some limitations, including its relatively low potency compared to other NHE and EGFR inhibitors.
未来方向
There are several future directions for research on EIPA. One potential direction is to study the effects of EIPA on other cellular processes beyond NHE and EGFR inhibition. Additionally, future research could focus on developing more potent and selective NHE and EGFR inhibitors based on the structure of EIPA. Finally, future research could focus on developing new applications for EIPA in fields beyond cancer, cardiovascular, and neurological research.
合成方法
The synthesis of EIPA involves the reaction of 4-iodoaniline with ethyl 4-chloro-3-oxobutanoate in the presence of sodium hydride. The product obtained from this reaction is then treated with hydrazine hydrate to form EIPA. The overall synthesis of EIPA is shown below:
科学研究应用
EIPA has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of EIPA is in cancer research, where it has been shown to inhibit the growth of cancer cells. EIPA has also been studied for its potential applications in cardiovascular research, where it has been shown to reduce cardiac hypertrophy and improve cardiac function. Additionally, EIPA has been studied for its potential applications in neurological research, where it has been shown to reduce the severity of seizures.
属性
IUPAC Name |
1-ethyl-N-(4-iodophenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12IN3O/c1-2-16-8-7-11(15-16)12(17)14-10-5-3-9(13)4-6-10/h3-8H,2H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRSKBPSKMZRPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-methoxyphenyl)-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide](/img/structure/B5306695.png)
![5-[(3-methoxyphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5306700.png)
![(3S*,4R*)-3-methoxy-1-[(2-methyl-4-phenylpyridin-3-yl)carbonyl]piperidin-4-amine](/img/structure/B5306707.png)
![2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5306709.png)
![2-amino-N-benzyl-4-methyl-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B5306713.png)

![N-[2-[5-(2-nitrophenyl)-2-furyl]-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B5306728.png)

![[2-(4-sec-butylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5306753.png)

![(3R)-3-{[4-(3-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B5306793.png)
![1-(2,4-dimethoxyphenyl)-3-[2-(4-morpholinyl)-2-cyclohexen-1-yl]-2,5-pyrrolidinedione](/img/structure/B5306799.png)

![N-isopropyl-2-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)propanamide](/img/structure/B5306819.png)